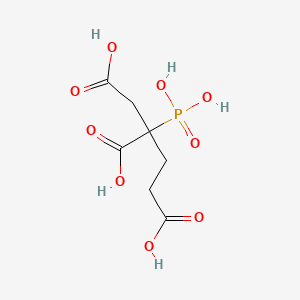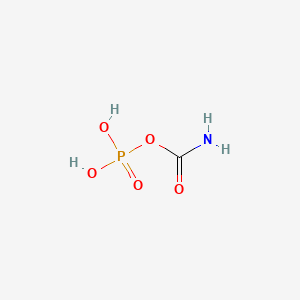
3-羟基-3-苯乙酰氧吲哚
描述
3-Hydroxy-3-phenacyloxindole is a compound of significant interest in organic chemistry due to its unique structure and potential applications. It is characterized by the presence of a hydroxy group and a phenacyl group attached to an oxindole core. This compound is notable for its biological activity and its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules.
科学研究应用
3-Hydroxy-3-phenacyloxindole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It is used in the development of drugs for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
The synthesis of 3-Hydroxy-3-phenacyloxindole typically involves the reaction between indolin-2-ones and α-substituted ketones. This method has been shown to produce a wide range of 3-Hydroxy-3-phenacyloxindole derivatives in good yields (up to 93%) under mild reaction conditions . The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
3-Hydroxy-3-phenacyloxindole undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The phenacyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 3-Hydroxy-3-phenacyloxindole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenacyl group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
相似化合物的比较
3-Hydroxy-3-phenacyloxindole can be compared with other similar compounds, such as:
3-Hydroxy-3-phenylpropanoic acid: This compound also contains a hydroxy group and a phenyl group but has a different core structure.
3-Hydroxy-3-phenyl-2-oxindole: Similar to 3-Hydroxy-3-phenacyloxindole but with a different substitution pattern on the oxindole core.
3-Hydroxy-3-phenylpropionitrile: Contains a hydroxy group and a phenyl group but with a nitrile functional group. The uniqueness of 3-Hydroxy-3-phenacyloxindole lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
属性
IUPAC Name |
3-hydroxy-3-phenacyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-16(20)12-8-4-5-9-13(12)17-15(16)19/h1-9,20H,10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYMYKQUHGHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967754 | |
| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52552-33-7, 88730-73-8, 5322-12-3 | |
| Record name | 3-Hydroxy-3-phenacyloxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052552337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxo-2-phenylethyl)-2H-indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088730738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169512 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of 3-hydroxy-3-phenacyloxindole interesting for anticonvulsant activity?
A1: Research suggests that the structural features of 3-hydroxy-3-phenacyloxindole resemble those of known anticonvulsant drugs like carbamazepine and diphenylhydantoin. Specifically, X-ray diffraction studies have revealed key similarities in the amide group and hydrophobic regions of these molecules. [] These shared structural elements are thought to be crucial for interacting with target sites involved in seizure activity.
Q2: How does 3-hydroxy-3-phenacyloxindole interact with enzymes like fatty acid amide hydrolase (FAAH) and cholinesterases?
A2: Studies have explored the inhibitory potential of 3-hydroxy-3-phenacyloxindole analogs against FAAH, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). [] Research indicates that these compounds, particularly those with specific substitutions on the oxindole scaffold, can bind to the active sites of these enzymes. This binding interferes with their normal function, leading to enzyme inhibition.
Q3: Has the structure-activity relationship (SAR) of 3-hydroxy-3-phenacyloxindole been investigated, and what are the key findings?
A3: Yes, several studies have investigated the SAR of 3-hydroxy-3-phenacyloxindole analogs. [, ] Key findings indicate that:
- The 3-hydroxy group on the oxindole ring is crucial for potent MAO-A inhibitory activity. []
- Specific substitutions on the phenacyl group significantly influence the potency and selectivity towards FAAH, AChE, and BuChE. []
- The (S)-stereochemistry at C-3 of the oxindole scaffold appears to be favored for enhanced activity and selectivity. []
Q4: What are the potential therapeutic applications of 3-hydroxy-3-phenacyloxindole based on its observed biological activities?
A4: Based on the research conducted, 3-hydroxy-3-phenacyloxindole analogs hold potential for various therapeutic applications:
- Anticonvulsant: Structural similarities to known anticonvulsants suggest potential for managing seizures. [, ]
- Neurodegenerative Diseases: The dual inhibition of FAAH and cholinesterases by certain analogs makes them promising candidates for exploring treatments for Alzheimer's disease. []
- MAO-A Inhibition: Potent and selective MAO-A inhibitors, like compound 18 (1‐benzyl‐3‐hydroxy‐3‐(4′‐hydroxyphenacyl)oxindole), offer potential for treating neurological disorders associated with MAO dysregulation. []
Q5: What synthetic methods are available for preparing 3-hydroxy-3-phenacyloxindole derivatives?
A5: Several synthetic approaches have been developed, including:
- Condensation Reactions: Substituted isatins can be condensed with substituted acetophenones to yield 3-hydroxy-3-phenacyloxindole analogs. []
- Reaction of Indolin-2-ones with α-Substituted Ketones: This novel protocol provides a mild and efficient route to various 3-hydroxy-3-phenacyloxindole derivatives in good yields. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


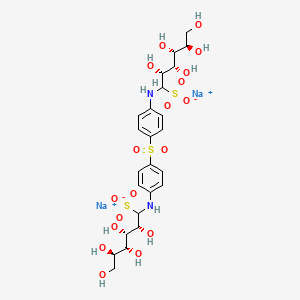
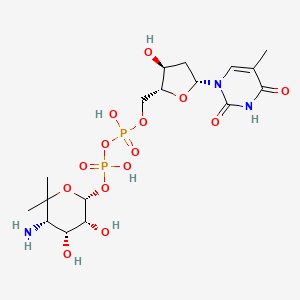

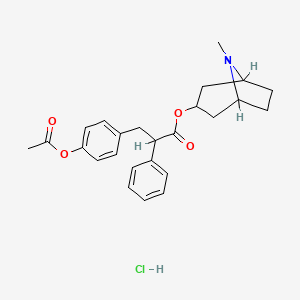
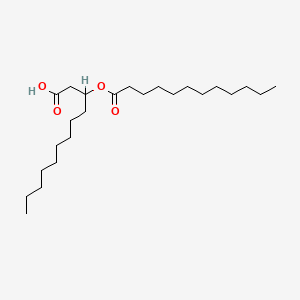


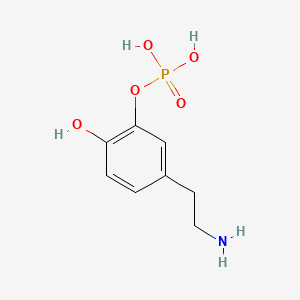
![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)
